3-Acetylaniline: A Comprehensive Technical Guide
3-Acetylaniline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylaniline, also known as 3'-aminoacetophenone, is an aromatic organic compound with the chemical formula C₈H₉NO. It is a key building block in organic synthesis, particularly in the pharmaceutical and dye industries. Its bifunctional nature, containing both a primary amine and a ketone group, allows for a wide range of chemical modifications, making it a versatile precursor for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of 3-Acetylaniline, along with detailed experimental protocols for its synthesis and analysis, and its application in drug development.
Physical and Chemical Properties
3-Acetylaniline is a yellow to light brown crystalline powder at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 99-03-6 | [2][3] |
| Molecular Formula | C₈H₉NO | [2][3] |
| Molecular Weight | 135.16 g/mol | [4] |
| Appearance | Yellow to light brown crystalline powder | [1] |
| Melting Point | 94-98 °C | [5] |
| Boiling Point | 289-290 °C | [5] |
| Density | 1.215 g/cm³ | [5] |
| Solubility | Slightly soluble in chloroform, DMSO, and methanol. Water solubility: 7.056 g/L at 37.5 °C. | [1] |
| pKa | 3.41 ± 0.10 (Predicted) | [1] |
| LogP | 1.471 | [3] |
Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.31 - 6.86 | m | 4H | Aromatic H |
| 3.89 | s (broad) | 2H | -NH₂ |
| 2.50 | s | 3H | -COCH₃ |
Solvent: CDCl₃
| Chemical Shift (ppm) | Assignment |
| 198.5 | C=O |
| 146.8 | C-NH₂ |
| 137.9 | Aromatic C |
| 129.2 | Aromatic CH |
| 119.5 | Aromatic CH |
| 118.6 | Aromatic CH |
| 113.8 | Aromatic CH |
| 26.7 | -CH₃ |
Solvent: CDCl₃
| m/z | Interpretation |
| 135 | [M]⁺ (Molecular Ion) |
| 120 | [M-CH₃]⁺ |
| 92 | [M-COCH₃]⁺ |
| 65 | [C₅H₅]⁺ |
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretch (amine) |
| 1680-1660 | C=O stretch (ketone) |
| 1600-1450 | C=C stretch (aromatic) |
| 800-600 | C-H bend (aromatic) |
Experimental Protocols
Synthesis of 3-Acetylaniline from 3'-Nitroacetophenone (B493259)
A common and efficient method for the synthesis of 3-Acetylaniline is the reduction of 3'-nitroacetophenone.
Materials:
-
3'-Nitroacetophenone
-
Granulated Tin
-
Concentrated Hydrochloric Acid (HCl)
-
40% Sodium Hydroxide (B78521) (NaOH) solution
-
Methanol
-
Water
-
Activated Carbon
-
Round-bottom flask with reflux condenser
-
Stirrer
-
Heating mantle
-
Filtration apparatus
-
Ice bath
Procedure:
-
In a 100 cm³ round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 0.013 mol of 3'-nitroacetophenone and 0.034 mol of fine granulated tin.[2]
-
Add a mixture of 29 cm³ of water and 11 cm³ of concentrated hydrochloric acid to the flask.[2]
-
Heat the mixture to reflux with constant stirring for 90 minutes.[2]
-
After the reaction is complete, cool the mixture to room temperature and filter it.[2]
-
To the filtrate, slowly add 24 cm³ of 40% sodium hydroxide solution while stirring and cooling in an ice bath to precipitate the product.[2]
-
Collect the precipitate by vacuum filtration and wash it with cold water.[2]
-
Recrystallize the crude product from approximately 80 cm³ of water with the addition of activated carbon to obtain pure 3-Acetylaniline.[2]
High-Performance Liquid Chromatography (HPLC) Analysis
Instrumentation and Conditions (Starting Point for Method Development):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with a suitable buffer (e.g., phosphate (B84403) buffer) or acid (e.g., formic acid or acetic acid) to ensure good peak shape. A starting point could be a 50:50 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where 3-Acetylaniline has significant absorbance (e.g., around 254 nm or 280 nm).
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
Method Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Detection Limit (LOD)
-
Quantitation Limit (LOQ)
-
Robustness
Application in Drug Development: Synthesis of Zaleplon
3-Acetylaniline is a key starting material in the synthesis of Zaleplon, a non-benzodiazepine hypnotic used for the short-term treatment of insomnia. The synthesis involves a multi-step process.
Synthesis of Zaleplon from 3-Acetylaniline.
Mechanism of Action of Zaleplon
Zaleplon exerts its sedative effects by modulating the GABA-A receptor, a ligand-gated ion channel in the central nervous system. It binds to a specific site on the receptor complex, distinct from the benzodiazepine (B76468) binding site, and enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.
Mechanism of action of Zaleplon at the GABA-A receptor.
Conclusion
3-Acetylaniline is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its physical, chemical, and spectroscopic properties is essential for its effective use in research and development. The provided experimental protocols for its synthesis and analysis serve as a practical guide for laboratory work. Its role as a precursor to the sedative-hypnotic drug Zaleplon highlights its importance in the field of medicinal chemistry and drug discovery. Future research may continue to explore the potential of 3-Acetylaniline and its derivatives in the development of novel therapeutic agents targeting various signaling pathways.
